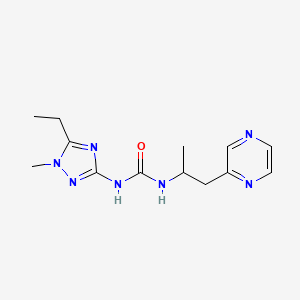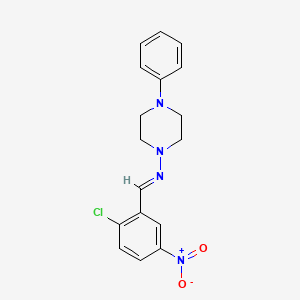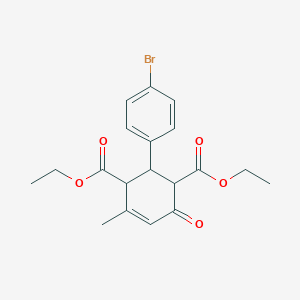![molecular formula C18H18ClNO3 B3910972 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B3910972.png)
1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one, also known as CDMB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of chalcones, which are known for their diverse biological activities and therapeutic potential. In
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is cancer research, where 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one has been shown to exhibit anti-cancer activity against various types of cancer cells. In addition, 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. It has also been investigated for its anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one is not fully understood, but it is believed to involve the inhibition of various cellular processes that are important for cancer cell survival and proliferation. One proposed mechanism is the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival. 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In addition, 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one has been shown to reduce the production of ROS and inhibit the expression of inflammatory cytokines in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one in lab experiments is its broad range of biological activities and potential applications. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand the safety and toxicity of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one. One area of interest is the development of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one-based fluorescent probes for detecting ROS in living cells. Another area of interest is the further investigation of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one's anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases. In addition, more research is needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one and its potential applications in cancer therapy.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyanilino)but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12(10-17(21)13-4-6-14(19)7-5-13)20-16-9-8-15(22-2)11-18(16)23-3/h4-11,20H,1-3H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAUYCKZSSLION-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyanilino)but-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-ethyl-4-({methyl[(1-piperidin-4-yl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B3910903.png)
![N-(6-methoxy-3-pyridazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B3910911.png)
![N-{2-[(2-hydroxy-2-methylpropanoyl)amino]-4-methylphenyl}-2-methylbenzamide](/img/structure/B3910914.png)
![4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B3910923.png)
![diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B3910931.png)

![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3910955.png)
![N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B3910962.png)
![4-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3910969.png)


![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B3910994.png)